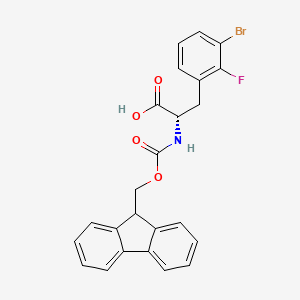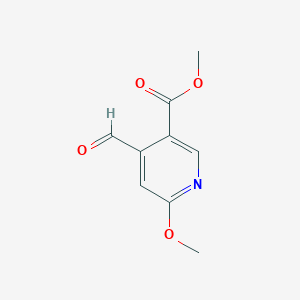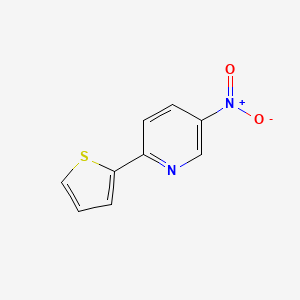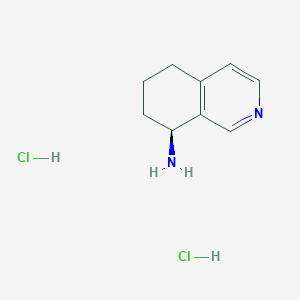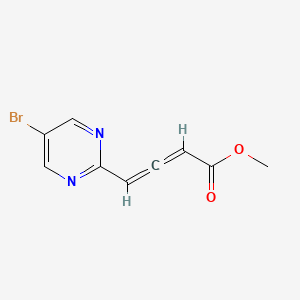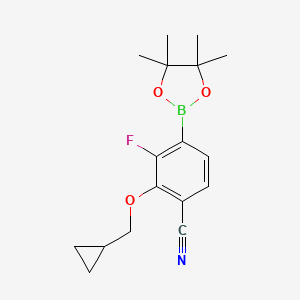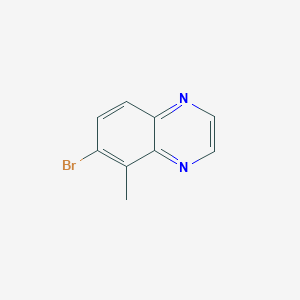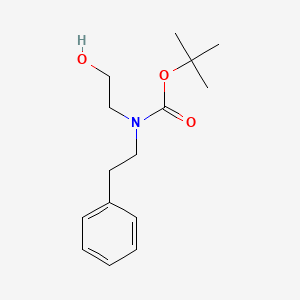
N-Boc-2-(phenethylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-2-(phenethylamino)ethanol is a chemical compound with the molecular formula C₁₄H₂₄N₂O₂. It is a protected amine derivative, where the "Boc" group (tert-butoxycarbonyl) serves as a protecting group for the amine functionality. This compound is commonly used in organic synthesis and various scientific research applications due to its stability and reactivity.
Synthetic Routes and Reaction Conditions:
Protection of Ethanolamine: The synthesis of this compound typically begins with the protection of ethanolamine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Phenethylamine Addition: The protected ethanolamine is then reacted with phenethylamine under similar conditions to form this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Oxidation: The phenethylamine moiety can undergo oxidation reactions to form corresponding aldehydes or ketones.
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Deprotection: TFA or HCl in DCM.
Oxidation: Oxidizing agents like chromium(VI) oxide or Dess-Martin periodinane.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Deprotection: Ethanolamine derivative without the Boc group.
Oxidation: Phenethylamine derivatives like phenethylamine aldehyde or ketone.
Substitution: Various substituted ethanolamine derivatives.
Applications De Recherche Scientifique
N-Boc-2-(phenethylamino)ethanol is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: this compound is utilized in the production of surfactants, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N-Boc-2-(phenethylamino)ethanol exerts its effects depends on its specific application. In general, the compound acts as a nucleophile or electrophile in chemical reactions, interacting with various molecular targets and pathways. The Boc group provides stability to the amine, allowing for controlled reactivity.
Comparaison Avec Des Composés Similaires
N-Boc-2-(phenethylamino)ethanol is similar to other protected amine derivatives, such as N-Boc-ethanolamine and N-Boc-phenethylamine. its unique combination of the phenethylamine and ethanolamine moieties makes it particularly useful in specific synthetic applications. Other similar compounds include:
N-Boc-ethanolamine: Used in the synthesis of phosphatidyl ethanolamines and ornithine.
N-Boc-phenethylamine: Employed in the synthesis of various pharmaceuticals and natural products.
Propriétés
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-(2-phenylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16(11-12-17)10-9-13-7-5-4-6-8-13/h4-8,17H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQOEWURTASSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
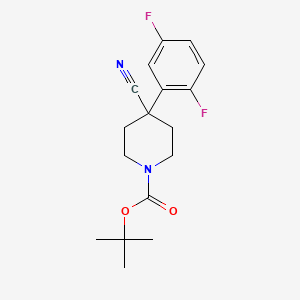
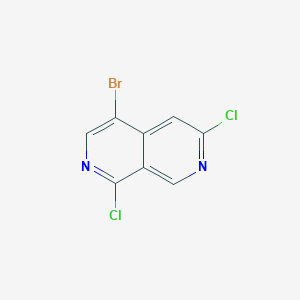
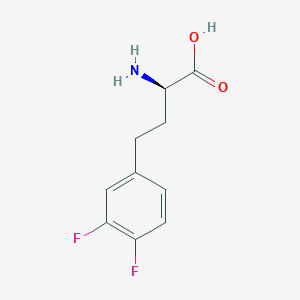

![(4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B8096809.png)
![[(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B8096817.png)
